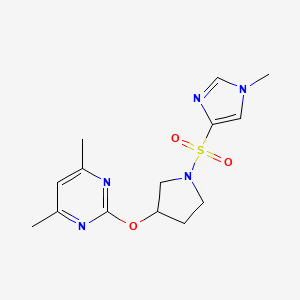![molecular formula C9H10O2 B2974264 Methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate CAS No. 1955554-75-2](/img/structure/B2974264.png)
Methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate” is a chemical compound with the molecular formula C9H10O2 . It is used for pharmaceutical testing .
Physical And Chemical Properties Analysis
“Methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate” has a molecular formula of C9H10O2 and a molecular weight of 150.1745 .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Applications
Methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate and its derivatives are explored extensively in synthetic chemistry. For instance, the synthesis of 1,3-Diethynylbicyclo[1.1.1]pentane (DEBCP) has shown its value as a molecular building block, particularly in the synthesis of extended, rigid, rod-like molecules. DEBCP is used as a nonconjugated alternative to pi-conjugated, rod-like building blocks, contributing to the development of molecular rotors and artificial molecular-size machines (Kaleta et al., 2012). Similarly, derivatives of bicyclo[1.1.1]pentane have been synthesized with differential substitution in bridgehead and bridge positions, creating T-shaped structural modules possibly useful in molecular-level devices or materials (Kaleta et al., 2010).
2. Bioisosteric Applications
Bicyclo[1.1.1]pentane derivatives, such as those synthesized from [1.1.1]propellane, have been identified as effective bioisosteres for various groups like aromatic rings and alkynes. These compounds find utility in pharmaceutical research, providing a framework for developing new drug molecules with improved properties. For instance, arylated bicyclo[1.1.1]pentanes have been prepared and are considered as bioisosteres of internal alkynes, contributing to the development of novel pharmaceutical agents (Makarov et al., 2017).
3. Chemical Reactivity and Ring Opening Reactions
The chemical reactivity of methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate derivatives is a subject of interest in chemical research. For example, methyl 2-silabicyclo[2.1.0]pentane-1-carboxylate undergoes various ring-opening reactions, leading to products like methyl 2-[diisopropyl(methoxy)silylmethyl]cyclopropane-1-carboxylate (Maas et al., 2004). These reactions are significant for understanding the behavior of strained ring systems and their potential applications.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-3-8-4-9(5-8,6-8)7(10)11-2/h1H,4-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJSGGLKTHKEOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate | |
CAS RN |
1955554-75-2 |
Source


|
| Record name | methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanol](/img/structure/B2974184.png)


![(2-Chloro-1,3-thiazol-5-yl)methyl 4-[(4-methylpiperidino)sulfonyl]phenyl ether](/img/structure/B2974187.png)
![[5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2974189.png)


![N1-(3,5-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2974196.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2974198.png)
![8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2974199.png)

![methyl 4-((2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2974202.png)
